molecular formula C14H17N3O3 B6308929 Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1638771-85-3

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No.: B6308929
CAS No.: 1638771-85-3
M. Wt: 275.30 g/mol
InChI Key: UCFILOBXRXWSII-UHFFFAOYSA-N
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Description

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS: 1638771-85-3) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol. It features a benzyl ester group at the 7-position and a ketone at the 3-position of the imidazo[1,5-a]pyrazine scaffold. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of smoothened (SMO) receptor antagonists targeting the Hedgehog (Hh) signaling pathway . Its structural rigidity and functional groups make it amenable to further derivatization, such as reductive amination or coupling reactions, as evidenced by its use in synthesizing advanced intermediates like preABC99_boc .

Properties

IUPAC Name

benzyl 3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-15-8-12-9-16(6-7-17(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFILOBXRXWSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNC2=O)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization to form the imidazo[1,5-a]pyrazine ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has the molecular formula C14H17N3O3C_{14}H_{17}N_{3}O_{3} and is characterized by its unique bicyclic structure. The compound features a ketone group and a carboxylate moiety, which are essential for its biological activity. The structural formula can be represented as follows:

Benzyl 3 oxohexahydroimidazo 1 5 a pyrazine 7 1H carboxylate\text{Benzyl 3 oxohexahydroimidazo 1 5 a pyrazine 7 1H carboxylate}

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives of this compound have shown efficacy in inhibiting Hepatitis B virus (HBV) replication by interfering with the formation of viral core particles . This suggests potential applications in the development of antiviral therapies.

Antibacterial Properties

The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antibacterial drug development. Studies have demonstrated that related compounds can inhibit bacterial growth by targeting specific metabolic pathways within bacterial cells .

Neuropharmacological Effects

There is emerging evidence that imidazo[1,5-a]pyrazine derivatives may influence neuropharmacological pathways. Preliminary findings suggest that these compounds could modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as anxiety and depression .

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity Demonstrated that related compounds effectively inhibit HBV replication through specific interactions with viral proteins .
Antibacterial Efficacy Showed that derivatives possess significant antibacterial activity against Gram-positive bacteria, indicating their potential as new antibiotics .
Neuropharmacological Research Found that certain derivatives modulate serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyrazine scaffold is a versatile template for drug discovery. Below is a detailed comparison of Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
This compound 1638771-85-3 C₁₄H₁₇N₃O₃ 275.31 Benzyl ester, 3-oxo Intermediate for SMO antagonists; synthetic flexibility via ester hydrolysis
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 1246551-25-6 C₁₁H₁₉N₃O₃ 241.29 tert-Butyl ester, 3-oxo Stable protecting group; used in high-purity pharmaceutical intermediates
MK-5710 ((8aS)-8a-methyl-1,3-dioxo-2-[(1S,2R)-2-phenylcyclopropyl]-N-(1-phenyl-1H-pyrazol-5-yl)hexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxamide) N/A C₂₈H₃₀N₆O₃ 498.58 1,3-dioxo, 2-phenylcyclopropyl, pyrazole Potent SMO antagonist for cancer therapy; demonstrates scaffold’s therapeutic potential
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1188264-74-5 C₁₁H₁₈BrN₃O₂ 304.19 Bromine at 3-position, dihydro Bromination enables cross-coupling reactions; versatile intermediate
N-(Benzyl)-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide (RB8) N/A C₁₄H₁₄F₃N₅O 325.29 Trifluoromethyl, triazolo-pyrazine Antimicrobial activity; highlights metabolic stability via CF₃ group

Key Observations:

Protecting Group Variations: The benzyl ester in the target compound offers ease of removal via hydrogenolysis, making it suitable for transient protection in multi-step syntheses . In contrast, the tert-butyl ester (CAS: 1246551-25-6) provides superior steric protection and stability under basic/acidic conditions, ideal for long-term storage and industrial-scale processes .

Functional Group Impact :

  • The 3-oxo group in both benzyl and tert-butyl derivatives enhances hydrogen-bonding interactions, critical for binding to SMO receptors .
  • Brominated analogs (e.g., CAS: 1188264-74-5) serve as precursors for Suzuki-Miyaura couplings, enabling rapid diversification of the core structure .

Therapeutic Relevance: MK-5710 exemplifies how complex substituents (e.g., 2-phenylcyclopropyl, pyrazole) on the imidazo[1,5-a]pyrazine scaffold yield potent anticancer agents with nanomolar IC₅₀ values . The trifluoromethyl group in RB8 improves metabolic stability and lipophilicity, a strategic advantage over the benzyl ester in drug design .

Synthetic Utility :

  • The tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 374795-76-3) lacks the 3-oxo group, simplifying the scaffold for SAR studies focused on ring saturation effects .

Biological Activity

Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.31 g/mol
  • CAS Number : 1638771-85-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of signaling pathways involved in inflammation and cellular proliferation. Specifically, it has been suggested that the compound can influence tumor necrosis factor (TNF) signaling pathways, which are crucial in inflammatory responses and cancer progression .

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. It has shown efficacy in inhibiting the replication of certain viruses by interfering with their ability to form nucleocapsids, thereby reducing viral load in infected cells .

Anti-inflammatory Properties

This compound has been observed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This suggests its potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases .

Anticancer Potential

The compound's ability to modulate cell signaling pathways also positions it as a candidate for anticancer therapies. It has been shown to induce apoptosis in cancer cells by activating specific death receptors and pathways associated with programmed cell death .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant reduction in viral replication in vitro.
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in treated models.
Study 3Anticancer ActivityInduced apoptosis in various cancer cell lines through caspase activation.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate a favorable safety margin; however, comprehensive toxicological assessments are necessary to fully understand its safety for clinical use.

Q & A

Q. What are the optimized synthetic routes for Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate and its derivatives?

Synthesis typically involves reductive amination or condensation reactions. For example, tert-butyl analogs are prepared via reaction of silylformamidine with intermediates in solvents like benzene, followed by crystallization from hexane . Key steps include:

  • Reaction conditions : Heating at 80–100°C for 6–12 hours under inert atmosphere.
  • Purification : Column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
  • Yield optimization : Adjusting stoichiometry of silylformamidine (1.2–1.5 eq) improves yields to 65–85% .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Characterization (NMR, MS)
Intermediate formationSilylformamidine, benzene, 80°C70–751^1H NMR (δ 7.35–7.45 ppm, aromatic), 13^{13}C NMR (C=O at 170–175 ppm)
CyclizationNaBH(OAc)₃, DCM, rt65ESI-MS [M+H]⁺ m/z 317.2 (calc. 317.15)

Q. How is the compound characterized, and what analytical discrepancies should researchers anticipate?

Characterization relies on 1^1H/13^{13}C NMR , FT-IR , and HRMS . Common discrepancies include:

  • NMR shifts : Aromatic protons may split into multiplets due to restricted rotation in the imidazopyrazine core (δ 7.2–8.1 ppm) .
  • Mass accuracy : Exact mass for C₁₃H₁₅N₃O₃ (calc. 285.1114) may show ±0.005 ppm deviations in HRMS due to isotopic impurities .
  • Elemental analysis : Carbon/nitrogen ratios may deviate by ≤0.3% due to hygroscopic intermediates .

Q. What are the solubility properties of this compound in common solvents?

Experimental solubility data (from analogs):

  • Polar solvents : 6.5–22.2 mg/mL in DMSO or ethanol, classified as "very soluble" (log S ≈ -1.0 to -1.48) .
  • Nonpolar solvents : <1 mg/mL in hexane or chloroform.
    Recommendation : Pre-dissolve in DMSO for biological assays to avoid precipitation .

Advanced Research Questions

Q. How does the reactivity of the 3-oxo group influence derivatization for structure-activity relationship (SAR) studies?

The 3-oxo group undergoes nucleophilic substitution or condensation reactions:

  • Substitution : Reacts with hydrazines or amines to form hydrazones or imines (e.g., tert-butyl derivatives for stability studies) .
  • Condensation : Forms Schiff bases with aldehydes (e.g., 4-methoxybenzaldehyde), enabling fluorophore conjugation .
    SAR Insight : Electron-withdrawing groups at position 3 enhance metabolic stability but reduce solubility .

Q. Table 2: Derivative Reactivity Profiles

DerivativeReactantProduct ApplicationBioactivity (IC₅₀)
3-HydrazinoAldehydesAnticancer hydrazones0.8–2.1 μM (HCT-116)
3-TrifluoroacetylTFAWnt/β-catenin inhibitors15 nM (NOTUM enzyme)

Q. What computational models predict the compound’s interactions with biological targets like Hedgehog (Hh) signaling pathways?

Docking studies (e.g., AutoDock Vina) highlight:

  • Binding to Smoothened (SMO) : The imidazopyrazine core occupies the SMO transmembrane cavity (ΔG = -9.2 kcal/mol), while the benzyl group interacts with Phe484 via π-π stacking .
  • ADMET predictions : Moderate BBB permeability (log BB = -0.5) but high plasma protein binding (89%) .
    Validation : MK-5710 (a derivative) shows 442 nM potency in Hh-dependent malignancies, aligning with in silico data .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Common contradictions arise from:

  • Metabolic instability : The benzyl ester is prone to hydrolysis by serum esterases, reducing in vivo efficacy. Use prodrug strategies (e.g., tert-butyl esters) to enhance stability .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins) to rule out P2X7 receptor antagonism, which may confound Hh pathway data .

Q. What strategies improve enantiomeric purity for chiral analogs?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to resolve R/S isomers (α = 1.2–1.5) .
  • Asymmetric synthesis : Employ Evans auxiliaries during cyclization to achieve >95% ee .

Q. What are the limitations of current synthetic methodologies for scale-up?

  • Low yields in cyclization : Scale-dependent side reactions (e.g., dimerization) reduce yields beyond 10 g. Mitigate via slow reagent addition and high-dilution conditions .
  • Purification challenges : Replace column chromatography with crystallization-driven purification (e.g., acetone/water) for >100 g batches .

Q. Key Recommendations for Researchers

  • Prioritize tert-butyl or fluorinated analogs for in vivo studies to balance stability and activity .
  • Validate SAR using both enzymatic assays (e.g., NOTUM deacylation) and phenotypic screens (e.g., Hh-dependent tumor models) .

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